Cas no 1696510-14-1 (Benzenamine, 2-bromo-4-iodo-6-methyl-)

Benzenamine, 2-bromo-4-iodo-6-methyl- 化学的及び物理的性質
名前と識別子
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- Benzenamine, 2-bromo-4-iodo-6-methyl-
- 2-bromo-4-iodo-6-methylaniline
- 2-Bromo-4-iodo-6-methyl-phenylamine
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- インチ: 1S/C7H7BrIN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3
- InChIKey: ASVWRGHPIQIDCM-UHFFFAOYSA-N
- ほほえんだ: C1(N)=C(C)C=C(I)C=C1Br
じっけんとくせい
- 密度みつど: 2.133±0.06 g/cm3(Predicted)
- ふってん: 317.2±42.0 °C(Predicted)
- 酸性度係数(pKa): 1.60±0.10(Predicted)
Benzenamine, 2-bromo-4-iodo-6-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1092470-5g |
2-bromo-4-iodo-6-methylaniline |
1696510-14-1 | 95% | 5g |
$1985 | 2025-02-28 | |
eNovation Chemicals LLC | Y1092470-1g |
2-bromo-4-iodo-6-methylaniline |
1696510-14-1 | 95% | 1g |
$765 | 2025-02-28 | |
eNovation Chemicals LLC | Y1092470-1g |
2-bromo-4-iodo-6-methylaniline |
1696510-14-1 | 95% | 1g |
$765 | 2024-07-28 | |
eNovation Chemicals LLC | Y1092470-5g |
2-bromo-4-iodo-6-methylaniline |
1696510-14-1 | 95% | 5g |
$1985 | 2024-07-28 | |
eNovation Chemicals LLC | Y1092470-10g |
2-bromo-4-iodo-6-methylaniline |
1696510-14-1 | 95% | 10g |
$2850 | 2024-07-28 | |
eNovation Chemicals LLC | Y1092470-1g |
2-bromo-4-iodo-6-methylaniline |
1696510-14-1 | 95% | 1g |
$765 | 2025-02-28 | |
eNovation Chemicals LLC | Y1092470-5g |
2-bromo-4-iodo-6-methylaniline |
1696510-14-1 | 95% | 5g |
$1985 | 2025-02-28 | |
eNovation Chemicals LLC | Y1092470-10g |
2-bromo-4-iodo-6-methylaniline |
1696510-14-1 | 95% | 10g |
$2850 | 2025-02-28 | |
eNovation Chemicals LLC | Y1092470-10g |
2-bromo-4-iodo-6-methylaniline |
1696510-14-1 | 95% | 10g |
$2850 | 2025-02-28 |
Benzenamine, 2-bromo-4-iodo-6-methyl- 関連文献
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
Benzenamine, 2-bromo-4-iodo-6-methyl-に関する追加情報
Benzenamine, 2-bromo-4-iodo-6-methyl- (CAS No. 1696510-14-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Benzenamine, 2-bromo-4-iodo-6-methyl-, identified by its CAS number 1696510-14-1, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its bromo and iodo substituents on a methyl-substituted benzene ring, serves as a crucial building block in the development of various therapeutic agents. Its unique structural properties make it particularly valuable for constructing complex molecular architectures, enabling the synthesis of novel drugs with enhanced efficacy and selectivity.
The significance of Benzenamine, 2-bromo-4-iodo-6-methyl- in modern pharmaceutical research cannot be overstated. Its molecular framework allows for diverse functionalization strategies, making it an indispensable tool for medicinal chemists. Recent advancements in synthetic methodologies have further highlighted its utility, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl and heteroaryl systems, which are prevalent in many bioactive molecules.
In the realm of drug discovery, Benzenamine, 2-bromo-4-iodo-6-methyl- has been employed in the development of small-molecule inhibitors targeting various biological pathways. For instance, its derivatives have shown promise in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. The bromo and iodo substituents provide excellent handles for further modification, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds.
One of the most compelling aspects of Benzenamine, 2-bromo-4-iodo-6-methyl- is its role in the synthesis of antiviral agents. The structural motif present in this compound is closely related to several known antiviral drugs that have demonstrated efficacy against RNA viruses. By leveraging its reactivity, scientists have been able to develop novel analogs with improved resistance profiles and reduced side effects. This underscores the importance of this intermediate in addressing emerging viral threats.
The chemical synthesis of Benzenamine, 2-bromo-4-iodo-6-methyl- involves a series of well-established organic transformations. The bromination and iodination steps are typically carried out under controlled conditions to ensure high regioselectivity. These processes often utilize reagents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The methyl group introduces additional functionality that can be further modified through various chemical reactions, including Friedel-Crafts alkylation and acylation.
The versatility of Benzenamine, 2-bromo-4-iodo-6-methyl- extends beyond pharmaceutical applications. It has also found utility in materials science, particularly in the synthesis of organic electronic materials such as OLEDs (organic light-emitting diodes) and semiconductors. The ability to precisely control the substitution pattern on the benzene ring allows for the tuning of electronic properties, making this compound a valuable asset in designing advanced materials.
In conclusion, Benzenamine, 2-bromo-4-iodo-6-methyl- (CAS No. 1696510-14-1) is a multifaceted intermediate with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists. As research continues to uncover new therapeutic targets and material properties, the demand for high-quality intermediates like this one is expected to grow exponentially. The ongoing development of innovative synthetic strategies will further enhance its utility, ensuring its continued relevance in scientific endeavors.
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